2-(3,4-dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a dimethoxyphenyl group and a diazatetraphenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dimethoxyphenyl precursor, which can be synthesized from commercially available 3,4-dimethoxybenzaldehyde through a series of reactions including reduction, protection, and cyclization . The final step involves the formation of the diazatetraphenone core under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways and alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetonitrile: Used in the synthesis of various pharmaceuticals and has different reactivity compared to the target compound.
3,4-Dimethoxyphenol: Another related compound with distinct chemical properties and applications.
Uniqueness
What sets 2-(3,4-dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one apart is its unique diazatetraphenone core, which imparts specific reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
14-(3,4-dimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-27-19-10-8-14(11-20(19)28-2)21-24-22(26)17-12-16-15-6-4-3-5-13(15)7-9-18(16)29-23(17)25-21/h3-11H,12H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTIAXODPLJWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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